molecular formula C6H7ClN2O2S B8781326 N-(2-chloropyridin-3-yl)methanesulfonamide CAS No. 158955-23-8

N-(2-chloropyridin-3-yl)methanesulfonamide

Cat. No. B8781326
M. Wt: 206.65 g/mol
InChI Key: LWNKSGMYPMZZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
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properties

CAS RN

158955-23-8

Product Name

N-(2-chloropyridin-3-yl)methanesulfonamide

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-3-2-4-8-6(5)7/h2-4,9H,1H3

InChI Key

LWNKSGMYPMZZRL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-pyridin-3-ylamine (1.00 g, 7.75 mmol) in dichloromethane (20 mL) at 23° C. was treated with methane sulfonyl chloride (2.23 g, 19.4 mmol) and triethylamine (1.96 g, 19.4 mmol). After stirring for 48 hours, the reaction mixture was diluted with water, the layers were separated, and the aqueous phase was extracted with dichloromethane (2×). The organic layers were combined, dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure. The residue was chromatographed on flash silica gel (20% ethyl acetate:hexanes), concentrated under reduced pressure, and added to a 10% aqueous sodium hydroxide solution (32 mL). The solution was stirred vigorously for about 0.5 hours until homogeneous. The solution was then neutralized to pH˜7 with 2N HCl, saturated with Na2SO4, and extracted with ethyl acetate (3×). The combined extracts were dried over Na2SO4, filtered, and the filtrate concentrated under reduced pressure to afford 1.5 g (93% yield) of the title compound. References: Tetrahedron Letters 38, 26, 4667-4670, 1997; Eur. J. Org. Chem. 2000, 1263-1270. 1H NMR (300 MHz, DMSO-d6) δ 3.12 (s, 3H), 7.46 (dd, J=4.5, 8.4 Hz, 1H), 7.89 (dd, J=1.5, 8.4 Hz, 1H), 8.27 (dd, J=1.5, 4.5 Hz, 1H), 9.72 (bs, 1H); MS (ESI) m/e 205 (M)−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

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